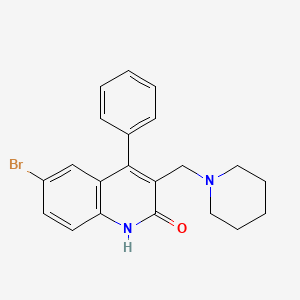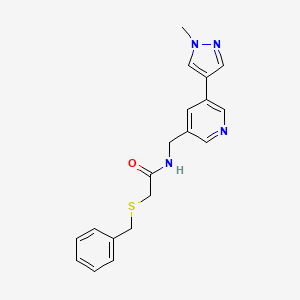
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They are potential bioisosteres of salicylidene acylhydrazides, a known class of type III secretion inhibitors .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, a related compound, 3-[(2,5-Dimethylphenyl)(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]propanoic acid, was synthesized using a mixture of thioureido acid, aqueous potassium carbonate, and chloroacetic acid .Scientific Research Applications
Antimicrobial Applications
This compound has been studied for its potential as an antimicrobial agent . It has shown promising results against multidrug-resistant Gram-positive pathogens, including tedizolid/linezolid-resistant S. aureus and vancomycin-resistant E. faecium . The compound’s antimicrobial activity is influenced by the presence of certain substituents .
Antifungal Applications
The compound has also demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains . One derivative of the compound showed particularly strong activity against Candida auris, outperforming fluconazole .
Inhibitor of Type III Secretion
There is evidence that this compound could serve as an inhibitor of type III secretion in Gram-negative bacteria . This could make it a valuable tool in the fight against bacterial infections.
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship studies to develop new antimicrobials . These studies have helped researchers understand how changes to the compound’s structure can impact its antimicrobial activity.
5. Development of New Scaffolds for Antimicrobial Candidates The compound has been used as a scaffold for the development of new antimicrobial candidates . This involves using the compound as a starting point and making modifications to its structure to create new compounds with potentially improved properties.
Research into Multidrug Resistance
The compound’s effectiveness against multidrug-resistant pathogens makes it a valuable tool in research into multidrug resistance . This research could help scientists develop new strategies for combating multidrug-resistant infections.
Future Directions
properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-13(2)27-15-7-5-14(6-8-15)20(24)23-21-22-18(12-28-21)17-11-16(25-3)9-10-19(17)26-4/h5-13H,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBGLLMEAUPTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1'-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one](/img/structure/B2906568.png)


![(2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one](/img/no-structure.png)
![N-[(furan-2-yl)(4-methoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2906575.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2906576.png)
![2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride](/img/structure/B2906577.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2906579.png)

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2906582.png)